molecular formula C9H12N2O2 B1331158 Benzenemethanamine, N-ethyl-3-nitro- CAS No. 90390-03-7

Benzenemethanamine, N-ethyl-3-nitro-

Cat. No.: B1331158
CAS No.: 90390-03-7
M. Wt: 180.2 g/mol
InChI Key: VVXKCFGNOOAFGU-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-3-nitro- (BEN-E) is an organic compound with a molecular weight of 121.15 g/mol. It is a derivative of benzenemethanamine, and is composed of one nitrogen atom, one ethyl group, and three nitro groups. BEN-E is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 34-35 °C. BEN-E is an important research compound used in many scientific studies.

Scientific Research Applications

Structural Characteristics and Molecular Interactions

  • The compound Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate exhibits a molecular structure where the nitro group is twisted out of the mean plane of the benzene ring, with observable intermolecular hydrogen bonding interactions. This structural feature could be of interest in the study of molecular conformations and interactions (Chen, Jin, & Li, 2007).
  • Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate presents a structure where the nitro and thioureido groups are twisted at specific angles from the nitrobenzene ring plane, highlighting potential research applications in understanding intramolecular forces and structural stability (Saeed, Rashid, & Wong, 2010).
  • The compound 2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide is characterized by a trans configuration and a twisted nitro group, with molecules linked by hydrogen bonds into centrosymmetric dimers. These findings can provide insights into molecular assembly and the design of molecular frameworks (Fun et al., 2009).

Reactions and Synthesis

  • The study on the Electroreduction Characteristics of 1-ethyl4-nitrobenzene reveals significant insights into the electrochemical properties and reactions of nitrobenzene derivatives, offering potential applications in electrochemical synthesis and energy storage technologies (Chen Song, 2005).
  • Research on diazeniumdiolates, including compounds with ethyl and 2-nitrobenzyl groups, discusses their photosensitivity and the primary reaction pathways involved in their photoreactivity. This information is crucial for understanding the stability and reactivity of these compounds under light exposure, with implications for their use in pharmaceutical applications (Srinivasan et al., 2001).
  • The Cu(OTf)2/Et3N-promoted cyclocondensation process for synthesizing polyfunctionalized benzenes indicates a novel approach to creating complex molecular structures, which could be highly relevant in the development of new materials or pharmaceuticals (Su, Ding, & Chen, 2009).

Safety and Hazards

The safety data sheet for a similar compound, N-ethyl-3-nitro-, suggests that it may be harmful if inhaled or swallowed and can be irritating to the eyes, skin, and respiratory system . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXKCFGNOOAFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238132
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-03-7
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using m-nitrobenzaldehyde as a starting material and also using ethylamine hydrochloride as a reagent, the same procedure of Example 42 gave 2.8 g of the titled compound (yield, 47%).
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